(S)-3,4-Dcpg

Übersicht

Beschreibung

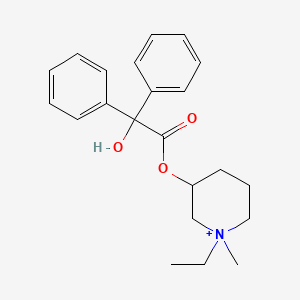

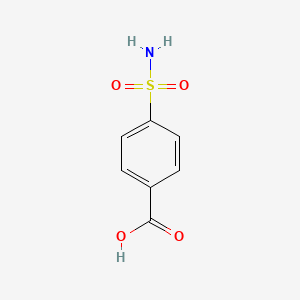

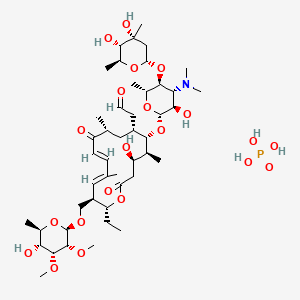

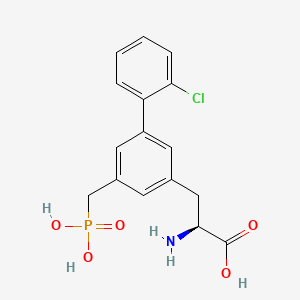

Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.

Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration.

DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease.

A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo.

Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.

Wissenschaftliche Forschungsanwendungen

Supramolecular Structure Formation

The compound is involved in the formation of three-dimensional supramolecular structures. This is facilitated by intermolecular hydrogen bonds and π–π stacking interactions, as observed in certain benzene-1,4-dicarboxylic acid molecules, which is structurally related to 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid (Shi-wei Yan et al., 2011).

Esterification in Organic Synthesis

The compound plays a role in organic synthesis, particularly in esterification reactions. A variety of carboxylic acids, including those similar to 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid, react with alkyl halides to form esters, a key process in organic chemistry (N. Ono et al., 1978).

Metal–Organic Frameworks

In the field of material science, derivatives of benzene-1,4-dicarboxylic acid are used to construct copper metal–organic complexes. These complexes have varied structural forms, including discrete molecular chairs and two-dimensional layer structures (Fangna Dai et al., 2009).

Molecular Self-Assembly

The compound has been studied in the context of molecular self-assembly. For instance, carboxylic acid derivatives bearing amino groups show enhanced dimerization in benzene, leading to the formation of structures like complementary double helices stabilized by salt bridges (H. Yamada et al., 2010).

Polyamide Synthesis

In polymer science, aromatic polyamides derived from compounds structurally similar to 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid demonstrate significant solubility in aprotic solvents and have applications in creating flexible, transparent films with high thermal stability (Chin‐Ping Yang et al., 1996).

Inhibition of Fruit Oxidases

Aromatic carboxylic acids related to 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid can inhibit o-diphenol oxidases in fruits like Prunus avium, highlighting their potential in food science and preservation (P. Pifferi et al., 1974).

Functionalized Metal-Organic Frameworks

The compound is instrumental in synthesizing amine-functionalized metal-organic frameworks. These frameworks exhibit varying degrees of stability and porosity, essential for applications in catalysis and gas storage (S. Chavan et al., 2014).

Eigenschaften

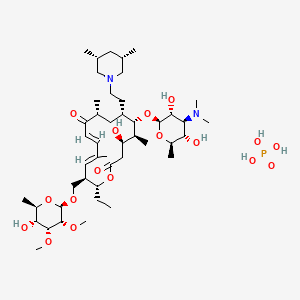

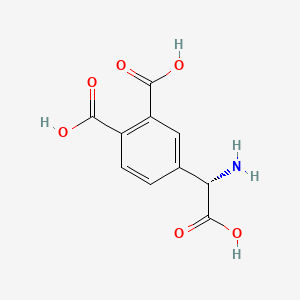

IUPAC Name |

4-[(S)-amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581628 | |

| Record name | (S)-3,4-DCPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201730-11-2 | |

| Record name | (S)-3,4-DCPG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201730-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3,4-DCPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DCPG, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y53JA9W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.